molecular formula C15H11FN2OS2 B2947167 3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 307341-18-0

3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2947167
CAS RN: 307341-18-0
M. Wt: 318.38
InChI Key: FDCXRUNDCJPKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-allyl-5-(4-fluorophenyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the linear formula C23H24FN3O2S2 . It has a molecular weight of 457.593 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the current search results. The molecular weight is 457.593 , but other properties such as melting point, boiling point, solubility, and spectral data are not provided.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including the compound of interest, involves cyclization of esters or amides of corresponding 2-amino-thiophene-3-carboxylic acids. These syntheses can be carried out either by direct reaction with thiourea or via the reaction with methyl- or allyl-isothiocyanate, leading to N,N′-disubstituted thioureas as intermediates (Sauter & Deinhammer, 1973). Another study focused on synthesizing 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, highlighting their significant antimicrobial activity (Devani et al., 1976).

Biological Activities

A series of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones demonstrated significant analgesic and anti-inflammatory activities. Among them, specific compounds exhibited more potent effects compared to the reference standard, diclofenac sodium, indicating their potential as new analgesic and anti-inflammatory agents (Alagarsamy et al., 2007).

Potential Antiviral Activity

A study on new 5-allyl-6-benzylpyrimidin-4(3H)-ones bearing different substituents at the C-2 position of the pyrimidine core revealed moderate to good activities against HIV-1. Notably, a particular analogue exhibited potent anti-HIV-1 activity, suggesting the importance of substitution at the C-2 position for enhancing antiviral efficacy (Khalifa & Al-Omar, 2014).

Antioxidant and Antimicrobial Properties

Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones showed promising inhibition activities against certain fungal pathogens at a low dosage, indicating their potential as fungicidal agents (Ren et al., 2007). Additionally, derivatives of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine demonstrated significant antiproliferative activity against various cancer cell lines, highlighting their potential in cancer therapy (El‐Hag et al., 2022).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

5-(4-fluorophenyl)-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-2-7-18-14(19)12-11(8-21-13(12)17-15(18)20)9-3-5-10(16)6-4-9/h2-6,8H,1,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCXRUNDCJPKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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